2,4,6-trimethyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide 2,4,6-trimethyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16395401
InChI: InChI=1S/C16H17N5O2S/c1-11-7-12(2)16(13(3)8-11)24(22,23)18-14-5-4-6-15(9-14)21-10-17-19-20-21/h4-10,18H,1-3H3
SMILES:
Molecular Formula: C16H17N5O2S
Molecular Weight: 343.4 g/mol

2,4,6-trimethyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide

CAS No.:

Cat. No.: VC16395401

Molecular Formula: C16H17N5O2S

Molecular Weight: 343.4 g/mol

* For research use only. Not for human or veterinary use.

2,4,6-trimethyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide -

Specification

Molecular Formula C16H17N5O2S
Molecular Weight 343.4 g/mol
IUPAC Name 2,4,6-trimethyl-N-[3-(tetrazol-1-yl)phenyl]benzenesulfonamide
Standard InChI InChI=1S/C16H17N5O2S/c1-11-7-12(2)16(13(3)8-11)24(22,23)18-14-5-4-6-15(9-14)21-10-17-19-20-21/h4-10,18H,1-3H3
Standard InChI Key BKNRBQABYAQMLW-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC(=CC=C2)N3C=NN=N3)C

Introduction

The compound 2,4,6-trimethyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide is a complex organic molecule that incorporates both sulfonamide and tetrazole functionalities. Sulfonamides are known for their antimicrobial properties, while tetrazoles are often used in medicinal chemistry for their ability to mimic carboxylic acids and participate in hydrogen bonding, which can enhance the biological activity of compounds.

Synthesis

The synthesis of such compounds typically involves the reaction of a sulfonamide precursor with a tetrazole-substituted aniline. This process may involve multiple steps, including the formation of the tetrazole ring and its attachment to the phenyl group, followed by coupling with the sulfonamide moiety.

Biological Activity

Sulfonamides are traditionally used as antimicrobials by inhibiting folic acid synthesis in bacteria. Tetrazoles, with their ability to mimic carboxylic acids, can enhance the bioavailability and potency of compounds. The combination of these functionalities could potentially lead to novel biological activities, such as improved antimicrobial properties or new targets for therapeutic intervention.

Research Findings

While specific research findings on 2,4,6-trimethyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide are not available, compounds with similar functionalities have shown promise in various therapeutic areas. For example, tetrazole-containing compounds have been explored for their potential as inhibitors in various enzymatic pathways, and sulfonamides continue to be modified to enhance their antimicrobial efficacy.

Data Tables

Given the lack of specific data on this compound, we can consider a general table for sulfonamides and tetrazoles:

Compound FeatureSulfonamidesTetrazoles
Biological RoleAntimicrobialMimic carboxylic acids, potential therapeutic targets
Chemical PropertiesPolar, hydrophilicHydrogen bonding capabilities
Synthetic ApproachesReaction of sulfonic acid with aminesFormation of tetrazole ring via cycloaddition reactions

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